Celecoxib-13C3

Bioanalytical method validation Stable isotope dilution LC-MS/MS Matrix effect compensation

Celecoxib-13C3 is a stable isotope-labeled analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor (IC50 = 40 nM against COX-2). The '13C3' designation indicates that three carbon-12 atoms in the celecoxib scaffold are replaced with carbon-13, yielding a molecular formula of C14[13C]3H14F3N3O2S and a molecular weight of 384.35 g/mol — a +3 Da mass shift relative to unlabeled celecoxib (381.37 g/mol).

Molecular Formula C₁₄¹³C₃H₁₄F₃N₃O₂S
Molecular Weight 384.35
Cat. No. B1157719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib-13C3
Synonyms4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-yl]benzenesulfonamide-13C3;  _x000B_Celebra-13C3;  Celecox-13C3;  Celebrex-13C3;  SC 58635-13C3;  YM 177-13C3; 
Molecular FormulaC₁₄¹³C₃H₁₄F₃N₃O₂S
Molecular Weight384.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celecoxib-13C3 for Quantitative LC–MS/MS Bioanalysis: Procurement-Grade Technical Overview


Celecoxib-13C3 is a stable isotope-labeled analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor (IC50 = 40 nM against COX-2) [1]. The '13C3' designation indicates that three carbon-12 atoms in the celecoxib scaffold are replaced with carbon-13, yielding a molecular formula of C14[13C]3H14F3N3O2S and a molecular weight of 384.35 g/mol — a +3 Da mass shift relative to unlabeled celecoxib (381.37 g/mol) [2]. This mass increment is engineered specifically to meet the minimum Δm ≥ 3 Da requirement for small-molecule internal standards (<1000 Da) in isotope-dilution liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, ensuring baseline-resolved detection without spectral overlap from naturally occurring isotopologues of the target analyte .

Why Celecoxib-13C3 Cannot Be Interchanged with Deuterated Celecoxib Internal Standards in Regulated Bioanalysis


Isotopically labeled internal standards for celecoxib are not functionally interchangeable. The choice between a 13C-labeled analog (Celecoxib-13C3) and deuterated alternatives (e.g., celecoxib-d4, celecoxib-d7) carries measurable consequences for quantitative accuracy in LC–MS/MS workflows. Deuterium labeling introduces a significant isotope effect on reversed-phase chromatographic retention — 2H-labeled analogs consistently elute earlier than their protiated analytes, causing differential exposure to matrix-induced ion suppression or enhancement relative to the target analyte [1]. In contrast, 13C-labeled internal standards exhibit near-identical physicochemical properties to the unlabeled analyte and co-elute precisely, ensuring that both species experience equivalent matrix effects throughout the electrospray ionization event [2]. This chromatographic fidelity directly translates into lower quantitative bias. Additionally, deuterium labels positioned on the methyl group of celecoxib — the primary metabolic site for CYP2C9-mediated hydroxylation — risk label loss through metabolic H/D exchange or kinetic isotope effect-driven metabolic switching, whereas 13C labels are metabolically inert [3]. For scientists and procurement specialists selecting internal standards for validated bioanalytical methods, these are not minor nuances; they are quantifiable determinants of assay accuracy, precision, and regulatory defensibility.

Celecoxib-13C3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Chromatographic Co-Elution: 13C-Labeled vs. Deuterium-Labeled Internal Standards in UPLC–MS/MS

In a systematic UPLC–MS/MS investigation by Berg and Strand (2011), 13C-labeled internal standards co-eluted exactly with their unlabeled analytes across multiple reversed-phase chromatographic conditions, whereas the corresponding deuterium (2H)-labeled internal standards exhibited a measurable retention time separation from the analyte [1]. This chromatographic separation of deuterated IS from the analyte exposes each species to different solvent microenvironments during electrospray ionization, degrading the internal standard's ability to compensate for matrix-induced ion suppression. The authors demonstrated that 13C-labeled ISs consistently outperformed 2H-labeled ISs in correcting for ion suppression effects. Extrapolating this class-level evidence to celecoxib, the 13C3 isotopologue is predicted to co-elute with unlabeled celecoxib, whereas celecoxib-d7 or celecoxib-d4 will exhibit a retention time offset due to the greater relative mass difference of deuterium substitution (seven or four 2H atoms replacing 1H) versus three carbon-13 atoms [2]. This principle is further supported by a general chromatographic review confirming that deuterated ISs often fail to co-elute, limiting their application in LC-MS quantification [3].

Bioanalytical method validation Stable isotope dilution LC-MS/MS Matrix effect compensation

Matrix Effect Compensation: Quantified Bias of Deuterated vs. 13C-Labeled Internal Standards in Biological Matrices

In a head-to-head LC–ESI–MS/MS method comparison by Bowman et al. (2023) quantifying urinary biomarkers of xylene exposure, deuterated internal standard (2MHA-[2H7]) generated concentrations that were on average 59.2% lower than those generated by the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy testing confirmed that 2MHA-[2H7] produced a negatively biased result of −38.4% relative to the known spike concentration, whereas no significant bias was observed for 2MHA-[13C6]. Post-column infusion experiments directly demonstrated that ion suppression experienced by the analyte and the 13C-labeled IS was equivalent, but the deuterated IS experienced a different degree of suppression due to its chromatographic separation from the analyte [1]. Although this study was conducted on 2-methylhippuric acid rather than celecoxib directly, the underlying mechanism — chromatographic separation caused by the deuterium isotope effect leading to differential matrix effect exposure — is a general phenomenon applicable to all drug/IS pairs in LC–MS/MS [2]. The direction and magnitude of bias (−38.4% to −59.2%) represent an order of deviation that would cause a validated bioanalytical method to fail ICH M10 accuracy criteria (nominal acceptance: ±15% bias, ±20% at LLOQ).

Ion suppression Quantitative bias Stable isotope dilution

Isotopic Label Stability: 13C Non-Exchangeability vs. Deuterium Back-Exchange Risk in Biological Sample Preparation

13C labels incorporated into the celecoxib scaffold are chemically and metabolically inert — they cannot undergo proton/deuterium exchange because the isotopic substitution is on carbon, not hydrogen. In contrast, deuterium labels positioned on carbon centers adjacent to electronegative atoms or in benzylic positions can undergo measurable H/D back-exchange under acidic, basic, or enzyme-catalyzed conditions commonly encountered during biological sample preparation (e.g., protein precipitation, solid-phase extraction, incubation with plasma or liver microsomes) [1]. A review on H/D exchange at carbon centers notes that while some deuterated positions are stable under acidic and neutral conditions, label lability remains a case-by-case risk that must be empirically verified for each deuterated compound [2]. For celecoxib, the methyl group — where deuterium labels are placed in celecoxib-d3, and which is part of the deuteration pattern in celecoxib-d7 — is the primary site of CYP2C9-mediated methyl hydroxylation [3]. This introduces the potential for metabolic kinetic isotope effects (KIE) that could alter apparent metabolic clearance rates when deuterated celecoxib is used as an internal standard in in vitro metabolism studies. 13C labeling on the phenyl/pyrazole scaffold avoids the methyl hydroxylation site entirely and carries zero risk of metabolic label scrambling. The Acanthus Research design guide explicitly states that 13C and 15N isotopes are advantageous because they 'are not able to exchange' .

Label stability H/D exchange Sample preparation robustness

Mass Difference Adequacy: +3 Da from 13C3 Meets the Minimum Requirement for Spectral Baseline Resolution

For small-molecule drugs (molecular weight < 1000 Da), a mass difference of at least 3 Da between the analyte and its stable isotope-labeled internal standard is required to avoid spectral overlap from naturally occurring 13C, 2H, 15N, and 18O isotopologues of the unlabeled analyte [1]. The Acanthus Research design guide codifies this as a general rule: 'with small drug molecules (e.g., less than 1,000 mass units) a difference of three or more mass units is required' . Celecoxib-13C3, with its +3 Da mass shift (MW 384.35 vs. 381.37 for unlabeled celecoxib), exactly meets this minimum threshold. In contrast, celecoxib-d3 provides only a +3 Da shift as well but with the attendant deuterium isotope effect risks documented in Evidence Items 1–3. Celecoxib-d4 (mass shift +4 Da) and celecoxib-d7 (mass shift +7 Da) exceed the minimum but derive their mass difference from deuterium substitution, which introduces the co-elution and exchange risks previously quantified. The key differentiation is that the +3 Da from 13C3 is achieved without the chromatographic and stability liabilities that accompany equivalent or larger mass shifts from deuterium labeling. Cross-talk between the M and M+3 channels is negligible when the isotopic enrichment of the 13C3 standard exceeds 98 atom% 13C [2].

Mass spectrometry Isotopic overlap Internal standard design

Deuterium Incorporation Heterogeneity in Celecoxib Isotopologues: Empirical Evidence of Variable Labeling Efficiency

The synthesis of deuterated celecoxib isotopologues is subject to variable deuterium incorporation efficiency. Ellis-Sawyer et al. (2017) reported that [13C,2H3]celecoxib (2b) was produced with deuterium incorporation of only 2.9 d/mol when d4-methanol was used as the solvent in the reduction step [1]. This means that of three potential deuterium labeling positions on the methyl group, the average deuterium occupancy was 2.9 atoms per molecule — implying that a fraction of the product population carries fewer than three deuterium atoms. Such incomplete incorporation generates a mixed population of isotopologues (d0, d1, d2, d3) within the same nominal product, which manifests as a broader isotopic envelope and potential cross-talk in quantitative MS assays. In the same study, alternative reduction conditions using deuterium gas with standard solvent achieved only 0.5 d/mol incorporation — a 6-fold lower labeling efficiency [2]. In contrast, 13C labeling via the nitrile reduction route introduces 13C at specifically targeted carbon positions through the use of 13C-labeled starting materials (e.g., K13CN), producing a single, defined isotopologue with predictable mass shift and minimal isotopic heterogeneity [1]. Commercial vendors of Celecoxib-13C3 typically specify isotopic purity >98–99% by HRMS, indicating a homogeneous labeled species [3]. This synthesis-level differentiation means that procurement of a 13C3-labeled IS carries lower risk of lot-to-lot variability in isotopic composition compared to deuterated alternatives.

Isotopologue synthesis Deuterium incorporation Labeling quality control

Optimal Procurement and Deployment Scenarios for Celecoxib-13C3 in Quantitative Bioanalysis and Drug Metabolism Research


Regulated Bioanalytical Method Validation (ICH M10 / FDA BMV) for Celecoxib Pharmacokinetic Studies

When developing and validating a bioanalytical method for celecoxib quantification in human plasma or urine under ICH M10 or FDA Bioanalytical Method Validation (BMV) guidance, Celecoxib-13C3 provides superior matrix effect compensation over deuterated analogs. The co-elution evidence [1] and the quantitative bias data (−38.4% to −59.2% for deuterated vs. 13C IS in biological matrices) [2] indicate that a 13C-labeled IS minimizes the risk of failing accuracy acceptance criteria (±15% bias). The non-exchangeable nature of 13C labels further ensures that the IS signal remains stable throughout the entire sample preparation workflow — including protein precipitation, SPE, evaporation, and reconstitution steps — without the need for additional stability verification required for deuterated ISs.

In Vitro Drug Metabolism and CYP2C9 Phenotyping Studies Using LC–MS/MS

Celecoxib is extensively metabolized by CYP2C9-mediated methyl hydroxylation. In in vitro metabolism studies using human liver microsomes or recombinant CYP isoforms, the use of a deuterated IS carrying labels on the methyl group introduces the risk of a metabolic kinetic isotope effect (KIE) that can distort apparent metabolite formation rates [3]. Celecoxib-13C3, with its 13C labels positioned away from the metabolically labile methyl group, serves as an isotopically 'silent' internal standard that does not participate in or interfere with CYP-mediated oxidation kinetics. This makes it the preferred IS for reaction phenotyping, metabolic stability assays, and CYP2C9 genotype–phenotype correlation studies [4].

Multi-Analyte COX-2 Inhibitor Panel Quantification in Preclinical and Clinical Samples

Laboratories quantifying multiple COX-2 inhibitors (celecoxib, rofecoxib, valdecoxib, etoricoxib) or celecoxib plus its metabolites in a single LC–MS/MS run benefit from the reproducible retention time behavior of 13C-labeled ISs. Because 13C labels do not shift chromatographic retention relative to the analyte, method transfer between instruments and laboratories is more robust — the IS and analyte peaks remain superimposed regardless of subtle changes in column chemistry or mobile phase composition [1]. This simplifies cross-validation and facilitates multi-site clinical trial bioanalysis. The +3 Da mass shift is sufficient to avoid cross-talk with any COX-2 inhibitor in the panel, provided MRM transitions are properly optimized [5].

Absolute Quantification of Celecoxib in Tissue Distributions and Tumor Penetration Studies

For tissue distribution and tumor penetration studies — where matrix complexity (tissue homogenates, protein-rich extracts) is substantially higher than plasma — the superior ion suppression compensation afforded by 13C-labeled ISs [2] becomes even more critical. Tissue-specific phospholipid and protein content generates pronounced matrix effects that can vary between analytes; deuterated ISs that elute at a slightly different retention time will encounter a different suppression environment than the analyte, producing tissue-specific quantitative bias. Celecoxib-13C3, by co-eluting precisely with unlabeled celecoxib, ensures that matrix effects are equally experienced by both species, preserving the accuracy of tissue concentration measurements required for pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Quote Request

Request a Quote for Celecoxib-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.